Nitric Oxide (NO) Production Inhibition: Cannabisin F vs. Structurally Related Lignanamides in LPS-Stimulated RAW 264.7 Macrophages
Cannabisin F demonstrates a distinct anti-inflammatory potency profile relative to its closest structural analogs. In a direct head-to-head comparison using the LPS-stimulated RAW 264.7 macrophage assay, Cannabisin F inhibited NO production with an IC50 of 16.2 μM. This places it as more potent than Cannabisin G (IC50 50.5 μM) and Melongenamide B (IC50 44.4 μM) but less potent than Cannabisin D (IC50 5.1 μM) [1]. The >3-fold difference between Cannabisin F and Cannabisin G highlights that the specific structural arrangement of Cannabisin F confers intermediate potency with a potentially favorable therapeutic window.
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 16.2 μM |
| Comparator Or Baseline | Cannabisin D: IC50 = 5.1 μM; Cannabisin G: IC50 = 50.5 μM; Melongenamide B: IC50 = 44.4 μM; Melongenamide D: IC50 = 58.5 μM |
| Quantified Difference | Cannabisin F is 3.1× more potent than Cannabisin G; 2.7× more potent than Melongenamide B; 3.6× more potent than Melongenamide D; but 3.2× less potent than Cannabisin D |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; assay type not explicitly specified but presumed Griess assay for nitrite quantification |
Why This Matters
This intermediate potency profile may offer a balanced anti-inflammatory effect without the potential for excessive immunosuppression associated with the most potent analogs, guiding selection toward a specific compound with a defined activity window rather than the strongest possible inhibitor.
- [1] Sun J, Yu J, Wang PC, et al. Anti-inflammatory lignanamides from the roots of Solanum melongena L. Fitoterapia. 2014;98:110-116. Data compiled in: Leláková V, et al. Table 1: IC50 values for NO production inhibition. PMC8687741. View Source
